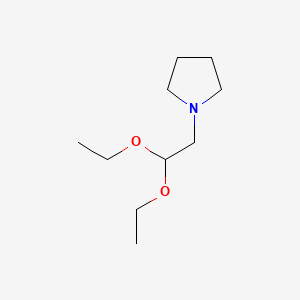

1-(2,2-Diethoxyethyl)pyrrolidine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-(2,2-Diethoxyethyl)pyrrolidine and related compounds involves complex chemical reactions, including condensation, cyclization, and acylation processes. For example, pyrrolidine-2,4-diones, prepared from α-amino acid esters, undergo acylation to form 3-acyltetramic acids in the presence of Lewis acids, demonstrating a method to introduce various functional groups into the pyrrolidine backbone (Jones et al., 1990).

Molecular Structure Analysis

Molecular structure analyses, including X-ray crystallography and NMR spectroscopy, have provided insights into the 3-dimensional configurations of pyrrolidine derivatives. These studies reveal details about bond distances, angles, and conformations critical for understanding the chemical behavior and reactivity of these compounds (McCabe et al., 1987).

Chemical Reactions and Properties

1-(2,2-Diethoxyethyl)pyrrolidine and its analogs participate in a variety of chemical reactions, including isomerization and rearrangement processes, highlighting the versatility and reactivity of the pyrrolidine core. These reactions are fundamental for the synthesis of more complex molecules and for modifications that tailor the compound’s properties for specific applications (Ghelfi et al., 2003).

Physical Properties Analysis

The physical properties of 1-(2,2-Diethoxyethyl)pyrrolidine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical application. Understanding these properties helps in the formulation of compounds for industrial and research purposes. For example, the study of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units in the main chain provides valuable insights into the solubility and fluorescence characteristics of these materials, which are relevant for electronic and photonic applications (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties of 1-(2,2-Diethoxyethyl)pyrrolidine, including reactivity patterns, stability under various conditions, and interactions with other chemical species, are foundational for exploiting these compounds in synthesis and application development. Studies on the synthesis and reactivity of related pyrrolidine and pyridine derivatives offer insights into the mechanisms and conditions favorable for specific transformations, guiding the design of new synthetic pathways and the development of compounds with desired functionalities (Boto et al., 2001).

Wissenschaftliche Forschungsanwendungen

Quantum Chemical Investigations

- Research on related pyrrolidinone compounds, including those with substituted pyrrolidine rings, has involved detailed quantum-chemical calculations. These studies explore molecular properties like the highest occupied molecular orbital and lowest unoccupied orbital energy, contributing to our understanding of pyrrolidine-based compounds' electronic properties (Bouklah et al., 2012).

Synthesis and Structural Studies

- The synthesis of pyrrolidines, including 2,2-disubstituted types, is significant in the creation of functionalized pyrrolidines and spiro-pyrrolidines. These studies contribute to the development of new chemical entities with potential applications in various fields (Guideri et al., 2012).

Tautomer Studies

- Research has been conducted on the synthesis and structural analysis of disubstituted pyrroles, demonstrating the importance of pyrrolidine and its derivatives in studying tautomeric forms. This contributes to our understanding of chemical equilibria and structural dynamics in pyrrolidine derivatives (Li et al., 2003).

Organometallic Chemistry

- Pyrrolidine-based ligands have been used in the synthesis of palladium(II) and mercury(II) complexes. Studies in this area highlight the role of pyrrolidine derivatives in forming complex organometallic structures with potential applications in catalysis and materials science (Singh et al., 2003).

Electrochemical Applications

- Pyrrolidine derivatives have been explored for their electrochromic and ion receptor properties, indicating potential applications in electronic and sensing devices (Mert et al., 2013).

Asymmetric Synthesis

- Chiral pyrrolidine derivatives have been used as catalysts in enantioselective reactions, demonstrating the significance of pyrrolidine in asymmetric synthesis, which is crucial in pharmaceutical and fine chemical industries (Ikota et al., 1996).

Eigenschaften

IUPAC Name |

1-(2,2-diethoxyethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-12-10(13-4-2)9-11-7-5-6-8-11/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFLZPWAPYSHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1CCCC1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177667 | |

| Record name | 1-Pyrrolidineacetaldehyde, diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Diethoxyethyl)pyrrolidine | |

CAS RN |

23098-07-9 | |

| Record name | 1-Pyrrolidineacetaldehyde, diethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023098079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC65621 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pyrrolidineacetaldehyde, diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrrolidineacetalaldehyde diethyl acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.